Product packaging for 3-Benzyl-6-methylquinoline-2(1H)-thione(Cat. No.:CAS No. 918518-94-2)

3-Benzyl-6-methylquinoline-2(1H)-thione

Cat. No.: B14180030
CAS No.: 918518-94-2
M. Wt: 265.4 g/mol
InChI Key: LBQZIFIGOFGGSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-methylquinoline-2(1H)-thione is a synthetic quinoline derivative functionalized with a benzyl group at the 3-position and a methyl group at the 6-position, featuring a central thione group at the 2-position. This molecular architecture places it within a class of compounds studied for their potential in medicinal chemistry and as a building block in organic synthesis. Quinoline-2-thione derivatives are known to exhibit a thiol-thione tautomerism, where the equilibrium in solution is often strongly favored towards the thione form, a characteristic confirmed in related compounds by NMR spectroscopy and computational studies . The benzyl and methyl substituents are key modulators of the compound's electronic properties, lipophilicity, and overall steric profile, which can be fine-tuned for specific research applications. The primary research applications of this compound are anticipated from its analogy to well-established quinoline-thione chemistry. It serves as a versatile precursor for the synthesis of more complex heterocyclic systems, as the thione group can participate in cyclization reactions facilitated by Brønsted acids . Furthermore, the structure presents multiple sites for further chemical modification; the thione sulfur can be alkylated to form thioether derivatives, while the methyl group on the quinoline ring could potentially be functionalized. Its core quinoline-thione scaffold is associated with a broad spectrum of potential biological activities, based on the documented properties of similar structures. These include investigated antibacterial, anticancer, and antiprotozoal activities, making it a compound of interest in early-stage drug discovery efforts for generating novel therapeutic agents . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet and adhering to standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NS B14180030 3-Benzyl-6-methylquinoline-2(1H)-thione CAS No. 918518-94-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918518-94-2

Molecular Formula

C17H15NS

Molecular Weight

265.4 g/mol

IUPAC Name

3-benzyl-6-methyl-1H-quinoline-2-thione

InChI

InChI=1S/C17H15NS/c1-12-7-8-16-14(9-12)11-15(17(19)18-16)10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,18,19)

InChI Key

LBQZIFIGOFGGSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=S)C(=C2)CC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Benzyl 6 Methylquinoline 2 1h Thione and Analogous Structures

Direct Synthesis Strategies for the 3-Benzyl-6-methylquinoline-2(1H)-thione Core

The construction of the this compound framework is typically a two-stage process that first involves the synthesis of the corresponding quinoline-2(1H)-one precursor, followed by a thionation reaction.

Cyclization Reactions and Precursor Chemistry

The primary route to the quinolin-2(1H)-one core involves the intramolecular cyclization of N-aryl amide precursors. Specifically, for 3-benzyl-6-methylquinoline-2(1H)-one, the logical precursor would be N-(4-methylphenyl)-3-phenylpropanamide. This type of reaction is a well-established method for the synthesis of various quinolinone derivatives. The cyclization is typically acid-catalyzed, employing reagents such as polyphosphoric acid (PPA) or strong acids like sulfuric acid, which promote an intramolecular Friedel-Crafts-type acylation onto the electron-rich aromatic ring of the p-toluidine (B81030) moiety.

The general mechanism involves the activation of the amide carbonyl group by the acid catalyst, followed by electrophilic attack of the activated carbonyl carbon onto the aromatic ring of the N-aryl group. Subsequent dehydration and aromatization lead to the formation of the quinolin-2(1H)-one ring system. The presence of the methyl group at the 6-position of the resulting quinolinone is dictated by its position on the starting p-toluidine.

Another related approach involves the intramolecular cyclization of N-arylpropynamides, which can lead to the formation of 3-halogenated quinolin-2-ones, offering a handle for further functionalization. researchgate.net While not a direct route to the 3-benzyl derivative, this highlights the versatility of intramolecular cyclization strategies for accessing substituted quinolinones.

Thionation Procedures for Quinoline-2(1H)-ones

Once the 3-benzyl-6-methylquinoline-2(1H)-one precursor is obtained, the next step is the conversion of the carbonyl group at the 2-position to a thiocarbonyl group. This thionation is a critical step in the synthesis of the target compound. The most commonly employed reagents for this transformation are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide]. mdpi.comnih.gov

These reagents are effective for the thionation of a wide range of carbonyl compounds, including amides and lactams. The reaction typically involves heating the quinolin-2(1H)-one with the thionating agent in an inert, high-boiling solvent such as toluene (B28343) or xylene. The mechanism of thionation with these reagents is complex but is understood to involve the formation of a four-membered ring intermediate between the carbonyl oxygen and the phosphorus-sulfur reagent, which then fragments to yield the thiocarbonyl compound and a phosphorus-oxygen byproduct.

While both P₄S₁₀ and Lawesson's reagent are effective, Lawesson's reagent is often preferred due to its better solubility in organic solvents and often cleaner reactions with higher yields. nih.gov However, the choice of reagent and reaction conditions may need to be optimized for the specific substrate. In some cases, direct thionation of quinolinones can result in poor yields or the formation of side products. mdpi.com An alternative approach involves the thionation of a 2-chloroquinoline (B121035) derivative, which can sometimes provide a more facile route to the desired quinoline-2(1H)-thione. mdpi.com

Functionalization and Derivatization Approaches

The this compound core possesses multiple reactive sites, including the nitrogen and sulfur heteroatoms, which allow for a variety of functionalization and derivatization reactions. These modifications are crucial for tuning the electronic and steric properties of the molecule and for introducing new functionalities.

Alkylation and Arylation Reactions on Heteroatom Centers (Nitrogen and Sulfur)

The quinoline-2(1H)-thione scaffold exists in a tautomeric equilibrium with its thiol form, 3-benzyl-6-methylquinoline-2-thiol. This allows for selective alkylation or arylation at either the nitrogen or the sulfur atom, depending on the reaction conditions.

Alkylation of quinolin-2(1H)-ones, the precursors to the thiones, typically results in a mixture of N- and O-alkylated products, with N-alkylation often being the major pathway. researchgate.net For the thione analogue, similar reactivity is expected. The use of a base and an appropriate solvent is crucial in directing the selectivity of the alkylation. Hard and soft acid-base (HSAB) theory can be a useful guide in predicting the outcome. The nitrogen atom is a harder nucleophile than the sulfur atom. Therefore, the use of harder alkylating agents, such as dimethyl sulfate, may favor N-alkylation, while softer alkylating agents, like benzyl (B1604629) bromide, might show a preference for S-alkylation.

The choice of base can also influence the regioselectivity. Stronger bases that lead to a higher concentration of the thiolate anion would favor S-alkylation, as the thiolate is a potent nucleophile. The reaction of thiols and thiolates as nucleophiles is a well-established principle in organic synthesis. chemistrysteps.com

Arylation at the nitrogen or sulfur centers can be achieved using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination for N-arylation or related C-S coupling methodologies. These reactions provide access to a wide range of N-aryl and S-aryl derivatives.

Reaction TypeReagent/ConditionsProduct Type
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)1-Alkyl-3-benzyl-6-methylquinoline-2(1H)-thione
S-AlkylationAlkyl halide, Base (e.g., NaH), Solvent (e.g., THF)2-(Alkylthio)-3-benzyl-6-methylquinoline
N-ArylationAryl halide, Palladium catalyst, Ligand, Base1-Aryl-3-benzyl-6-methylquinoline-2(1H)-thione
S-ArylationAryl halide, Copper or Palladium catalyst, Ligand, Base2-(Arylthio)-3-benzyl-6-methylquinoline

Introduction of Diverse Heterocyclic Moieties (e.g., Thiazole (B1198619), Triazole, Pyrimidine)

The versatile reactivity of the quinoline-2(1H)-thione core allows for the introduction of various heterocyclic moieties, leading to the formation of complex, multi-heterocyclic structures. These derivatizations can significantly impact the biological and photophysical properties of the parent molecule.

Thiazole Derivatives: The synthesis of thiazole-containing quinoline (B57606) derivatives can be achieved through several routes. One common method involves the reaction of a 2-(alkylthio)quinoline intermediate, formed by S-alkylation of the quinoline-2(1H)-thione, with an appropriate precursor to the thiazole ring. Alternatively, a 2-chloroquinoline derivative can be reacted with a heterocyclic thiol, such as 2-aminothiazole, to form a direct C-S linkage to the thiazole ring. mdpi.com Another approach involves the reaction of a quinoline derivative bearing a thiosemicarbazone moiety with an α-haloketone, which is a classic Hantzsch-type thiazole synthesis. audreyli.com

Triazole Derivatives: Triazole moieties can be introduced onto the quinoline scaffold through various synthetic strategies. One method involves the cyclization of a quinoline-thiosemicarbazide precursor in a basic medium to form a mercapto-triazolyl-quinoline. rsc.org The resulting mercapto group on the triazole can then be further functionalized. Another approach is the reaction of a quinoline derivative containing a hydrazide functionality with an isothiocyanate, followed by cyclization to a triazole-thione.

Pyrimidine Derivatives: The synthesis of quinoline-pyrimidine hybrids can be accomplished by reacting a 2-chloroquinoline derivative with an amino-substituted pyrimidine. mdpi.com Alternatively, a pyrimidine-2-thione can be used as a nucleophile to displace a leaving group on the quinoline ring, forming a C-S or C-N linkage to the pyrimidine. mdpi.com

HeterocycleSynthetic StrategyKey Intermediates/Reagents
ThiazoleHantzsch-type synthesisQuinoline-thiosemicarbazone, α-haloketone
ThiazoleNucleophilic substitution2-Chloroquinoline, 2-aminothiazole
TriazoleCyclization of thiosemicarbazideQuinoline-carbohydrazide, Isothiocyanate, Base
PyrimidineNucleophilic substitution2-Chloroquinoline, Aminopyrimidine

Solvent-Controlled Chemoselectivity in Carbon-Sulfur and Sulfur-Sulfur Bond Formation

A fascinating aspect of the reactivity of quinoline-2(1H)-thiones is the ability to control the chemoselectivity of bond formation through the choice of solvent. Recent research has demonstrated that in the K₂CO₃-catalyzed thio-Michael addition of quinoline-2-thiones to α,β-unsaturated carbonyl compounds, the solvent plays a decisive role in directing the reaction towards either carbon-sulfur (C-S) or sulfur-sulfur (S-S) bond formation. rsc.org

Specifically, when the reaction is conducted in ethanol (B145695) (EtOH), the formation of a C-S bond is favored, leading to the corresponding thio-Michael adduct. In this case, the thiolate anion, generated in situ, acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated carbonyl compound.

In contrast, when the reaction is carried out in 1,4-dioxane, the formation of a disulfide (S-S) bond is the predominant pathway. This suggests a different reaction mechanism is at play in the less polar, aprotic solvent. It is proposed that in 1,4-dioxane, an oxidative coupling of two molecules of the quinoline-2-thione occurs, leading to the formation of the corresponding disulfide.

This solvent-controlled chemoselectivity offers a powerful tool for synthetic chemists, allowing for the divergent synthesis of two distinct classes of compounds from the same set of starting materials simply by changing the reaction medium. This level of control is highly valuable in the efficient construction of molecular diversity.

SolventPredominant Bond FormationProduct Type
Ethanol (EtOH)Carbon-Sulfur (C-S)Thio-Michael Adduct
1,4-DioxaneSulfur-Sulfur (S-S)Disulfide

Multi-component and Green Chemistry Synthetic Protocols for Quinoline Scaffolds

The synthesis of quinoline scaffolds, the core structure of this compound, has been an area of intense research, leading to the development of various synthetic strategies. Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedlander syntheses, are well-established. tandfonline.comnih.govresearchgate.net However, these classical methods often necessitate harsh reaction conditions, including high temperatures and the use of hazardous reagents, which are environmentally undesirable. tandfonline.comresearchgate.net Consequently, a significant shift towards more sustainable and efficient synthetic protocols, such as multi-component reactions (MCRs) and green chemistry approaches, has been observed. tandfonline.comresearchgate.netacs.org

Multi-component reactions offer a powerful tool for the synthesis of complex molecules like quinoline derivatives in a single step from multiple starting materials, thereby increasing efficiency and atom economy. rsc.org Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org These methodologies are characterized by their high atom economy and the ability to introduce structural diversity into the final products. rsc.org For instance, a three-component reaction involving an aromatic aldehyde, an amine, and an activated alkyne can be utilized to construct the quinoline core. While a specific multi-component synthesis for this compound is not explicitly detailed in the reviewed literature, a plausible approach could involve the reaction of 4-methylaniline, phenylacetaldehyde, and a suitable three-carbon synthon with a thiocarbonyl group under catalytic conditions.

Green chemistry principles are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. acs.orgijpsjournal.com These approaches focus on the use of environmentally benign solvents (such as water or ethanol), reusable catalysts, and energy-efficient reaction conditions (like microwave irradiation). tandfonline.comnih.govijpsjournal.com For example, the use of p-toluenesulfonic acid (p-TSA) as a catalyst in water under reflux conditions has been reported for the synthesis of 4-ferrocenyl quinoline derivatives with good yields. tandfonline.com Similarly, iron-promoted and triflic acid-catalyzed solvent-free syntheses of quinolines have been developed, offering high yields and environmentally friendly conditions. tandfonline.com The application of nanocatalysts in quinoline synthesis represents another significant advancement in green chemistry, allowing for high yields under milder conditions. nih.gov

The following table summarizes various green synthetic approaches for quinoline scaffolds, which could be adapted for the synthesis of this compound and its analogs.

Catalyst/MethodSolventConditionsYield (%)Reference
p-Toluene sulfonic acid (p-TSA)WaterReflux69-95 tandfonline.com
Ammonium (B1175870) acetate/MicrowaveWater100°C, 10-15 min75-93 tandfonline.com
Triflic acid (TfOH)Solvent-free120°C, 24 hup to 83 tandfonline.com
Fe3O4 NPs-cellWaterReflux, 2 h88-96 nih.gov
NanocatalystSolvent-free100°C68-98 nih.gov
Choline hydroxide (B78521) [ChOH]Solvent-free15-20 min69-83 tandfonline.com

Mechanistic Investigations of Synthetic Pathways

The formation of the quinoline-2(1H)-thione scaffold involves several key chemical transformations, and understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes and developing new methodologies. While a specific mechanistic study for the synthesis of this compound was not found, the general mechanisms for the formation of quinoline-2-thiones provide valuable insights.

One common route to quinoline-2-thiones involves the deoxygenative C-H functionalization of quinoline N-oxides with a sulfur source like thiourea (B124793). nih.govresearchgate.netorganic-chemistry.org The proposed mechanism for this transformation begins with the activation of the quinoline N-oxide by an activating agent, such as triflic anhydride (B1165640) (Tf2O). This activation enhances the electrophilicity of the C2 position of the quinoline ring. Subsequently, thiourea acts as a nucleophile and attacks the activated C2 position. A series of rearrangements and elimination steps then lead to the formation of the quinoline-2-thione product. This method is advantageous due to its high regioselectivity and the use of readily available starting materials. nih.govresearchgate.netorganic-chemistry.org

Another synthetic approach involves the reaction of 3-aryl-3-(2-aminophenyl)-1-propyn-3-ols with a base and elemental sulfur. nih.gov The proposed mechanism suggests the in situ generation of a reactive chalcogenoketene species. This is followed by an intramolecular nucleophilic attack of the neighboring amino group on the ketene (B1206846) intermediate, leading to the cyclization and formation of the quinoline-2(1H)-thione ring system. nih.gov

Biological Activities and Mechanistic Pathways in Vitro and in Vivo Non Clinical Investigations

Anticancer Activity and Cellular Mechanisms

In Vivo Anti-tumor Activity in Xenograft Models (e.g., SKOV3 cells)

The in vivo anti-tumor effects of a quinoline-2-thione derivative, identified as KA3D, have been evaluated in xenograft mouse models using human ovarian cancer SKOV3 cells. nih.govresearchgate.net In these non-clinical studies, administration of KA3D demonstrated a potent ability to inhibit tumor growth. nih.gov

In a key study, SKOV3 xenograft mice were treated intravenously with KA3D. The results showed a significant reduction in tumor size compared to the control group that received a PBS injection. nih.gov The anti-tumor effect of KA3D was observed to be comparable to that of oxaliplatin, a first-line chemotherapeutic agent used in the treatment of ovarian cancer. nih.gov Notably, this reduction in tumor volume was achieved without a significant impact on the body weights of the treated mice, suggesting a favorable toxicity profile in this model. nih.gov Histological examination (H&E staining), complete blood counts, and serum biochemical tests further supported the observation of no apparent toxicity in the major organs of the mice bearing the SKOV3 cells. nih.govresearchgate.net

These findings highlight the potential of this quinoline-2-thione derivative as a candidate for cancer chemotherapy, demonstrating significant tumor suppression in a live animal model with low associated toxicity. Current time information in Ankara, TR.

Interactive Data Table: In Vivo Anti-tumor Activity of KA3D in SKOV3 Xenograft Model

Treatment Group Outcome Observation Source(s)
KA3D Tumor Size Significantly reduced compared to PBS control. nih.gov
Body Weight No significant influence observed. nih.gov
Toxicity No apparent toxicity in organs based on H&E staining, blood counts, and serum biochemistry. nih.govresearchgate.net
Oxaliplatin (OXA) Tumor Size Significantly reduced compared to PBS control. nih.gov
Body Weight No significant influence observed. nih.gov
PBS (Control) Tumor Size Served as the baseline for tumor growth. nih.gov

Antimicrobial Activity and Mechanistic Insights

A comprehensive literature search did not yield specific studies investigating the antibacterial activity of 3-Benzyl-6-methylquinoline-2(1H)-thione against Gram-negative or Gram-positive bacterial strains. Research on related quinoline (B57606) derivatives has shown varied antibacterial properties, but data specific to this compound is not available. nih.govscienceopen.com

No specific research findings on the antifungal efficacy of this compound against fungal species such as Candida albicans or Aspergillus fumigatus were identified in the available scientific literature.

There is no available scientific literature detailing the investigation of this compound for antiviral properties against Newcastle disease virus, infectious bursal disease virus, or avian influenza virus.

A review of current scientific literature found no studies specifically investigating the antitubercular activity of this compound against Mycobacterium tuberculosis. While other quinolone-based compounds have been explored for this purpose, data for the specified molecule is absent. nih.govnih.gov

Antioxidant Activity and Molecular Mechanisms

No specific studies detailing the antioxidant activity or exploring the molecular mechanisms of this compound were identified in a comprehensive literature search. While the antioxidant potential of the broader quinoline class of compounds is an area of scientific interest, research has not been published for this specific derivative. mdpi.comnih.gov

Free Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET))

The capacity of quinoline derivatives to neutralize harmful free radicals is a key aspect of their antioxidant activity. Research indicates that these compounds can operate through multiple mechanisms to scavenge radicals.

Theoretical and experimental studies on various quinoline derivatives have identified both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) as primary scavenging mechanisms. mdpi.comnih.gov In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The SET mechanism involves the transfer of an electron to the radical species. mdpi.com The efficiency of these processes is influenced by structural features, such as the number and position of hydroxyl groups on the quinoline framework. mdpi.com For instance, certain strategically designed quinoline derivatives have shown promising free radical scavenging capabilities, with efficiencies comparable to or even exceeding that of the reference antioxidant Trolox via the HAT mechanism. mdpi.comnih.gov

Mechanism Description Relevant Findings for Quinoline Derivatives
Hydrogen Atom Transfer (HAT) A hydrogen atom is donated from the antioxidant to the free radical.A primary mechanism for many quinoline derivatives; efficiency is enhanced by specific structural substitutions. mdpi.comrsc.org
Single Electron Transfer (SET) An electron is transferred from the antioxidant to the free radical.An operative mechanism for quinoline derivatives, though some may be less active via SET compared to ascorbate. mdpi.comnih.gov

Metal Ion Chelation

The ability to chelate metal ions is another important mechanism contributing to the antioxidant and biological activities of certain quinoline derivatives. nih.gov Transition metals like iron and copper can participate in Fenton reactions, generating highly reactive hydroxyl radicals that cause significant oxidative damage. dovepress.com

8-Hydroxyquinoline (B1678124) (8HQ) is a well-known quinoline derivative with potent metal chelating abilities. nih.govresearchgate.net It is the only one of its seven isomers capable of forming stable complexes with divalent metal ions. nih.govdovepress.com This chelating property allows 8HQ and its analogues to sequester excess metal ions, preventing their participation in redox cycling and the subsequent formation of free radicals. dovepress.com Other quinoline structures, such as quinone-quinoline chelators, also demonstrate enhanced redox activity upon forming complexes with metal ions like Fe(III) and Cu(II), which can increase the production of free radicals in specific contexts, highlighting the complex role of metal-compound interactions. mdpi.com

Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Glutathione (B108866) Peroxidase)

Beyond direct radical scavenging, some quinoline-related compounds can exert protective effects by bolstering the body's own antioxidant defense systems. These systems include crucial enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).

In a non-clinical model of chemically-induced liver injury, treatment with a dihydroquinoline derivative was shown to promote the activation of key antioxidant enzymes. nih.gov Specifically, the compound led to changes in the activity of superoxide dismutase, catalase, and glutathione peroxidase, helping to normalize redox homeostasis. nih.gov This suggests that some members of the quinoline family can mitigate oxidative stress not only by direct interaction with radicals but also by upregulating the cellular enzymatic machinery responsible for detoxifying reactive oxygen species. nih.gov

Inhibition of Lipid Peroxidation

Lipid peroxidation is a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. This process is implicated in the pathology of numerous diseases. The ability to inhibit lipid peroxidation is a significant measure of antioxidant efficacy.

Studies on 8-hydroxyquinoline derivatives have demonstrated their capacity to counteract lipid peroxidation. nih.gov In one study, certain 2-vinyl-8-hydroxyquinoline compounds showed potent activity against lipid peroxidation, as determined by the ammonium (B1175870) thiocyanate (B1210189) method. This protective effect is crucial for maintaining the integrity and function of cell membranes against oxidative assault. nih.gov

Neuroprotective Effects and Underlying Mechanisms

The neuroprotective potential of quinoline derivatives is an area of growing interest, with research pointing to their ability to counteract several pathological processes involved in neurodegenerative diseases like Alzheimer's and Parkinson's. mdpi.comnih.govnih.gov

Inhibition of Neuroinflammation (e.g., NF-κB pathway modulation, cytokine reduction)

Neuroinflammation is a key contributor to the progression of neurodegenerative disorders. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammatory responses. nih.gov Dysregulation of the NF-κB pathway leads to the overexpression of pro-inflammatory cytokines and other mediators that contribute to neuronal damage.

Several studies have identified quinoline derivatives as effective inhibitors of the NF-κB signaling pathway. nih.govnih.gov For example, a novel quinoline compound was shown to inhibit the transcription of NF-κB target genes without affecting the initial stages of its activation, suggesting it interferes with the DNA-binding activity of the p65/NF-κB transcription factor. nih.govliverpool.ac.uk In animal models of cerebral ischemia/reperfusion, a dihydroquinoline derivative inhibited inflammation by decreasing the expression of interleukins and Nfkb2. nih.gov These findings highlight the potential of quinoline-based structures to act as anti-inflammatory agents by modulating this critical pathway. nih.govmdpi.com

Reduction of Oxidative Stress in Neural Cells

Oxidative stress is a primary factor in neuronal cell death and the pathogenesis of neurodegenerative diseases. mdpi.comnih.gov The antioxidant properties of quinoline derivatives are directly linked to their neuroprotective effects.

Enzyme Inhibition Relevant to Neurodegeneration

The core structure of quinoline is a recognized pharmacophore, and various derivatives have been investigated for their ability to inhibit enzymes implicated in the pathology of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. Key enzymes in this context include Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), and Catechol-O-methyltransferase (COMT). Inhibition of these enzymes can help to restore neurotransmitter levels and is a validated therapeutic strategy.

Despite the interest in quinoline-based compounds, there is currently no available scientific literature that reports the inhibitory activity of this compound against MAO-B, AChE, or COMT. Consequently, crucial data such as IC50 values, which quantify the concentration of an inhibitor required to reduce an enzyme's activity by half, are not available for this specific compound.

Modulation of Specific Receptors

Excitotoxicity, primarily mediated by the overstimulation of glutamate (B1630785) receptors like the N-methyl-D-aspartate (NMDA) receptor, is a significant contributor to neuronal damage in neurodegenerative conditions. Compounds that can modulate these receptors, acting as antagonists, are of considerable therapeutic interest. While the quinoline scaffold has been incorporated into molecules designed to target excitotoxic pathways, there are no published studies to date that have investigated or reported on the ability of this compound to modulate excitotoxic glutamate receptors.

Regulation of Autophagy

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates. Dysregulation of autophagy is increasingly recognized as a key factor in the accumulation of pathological proteins that characterize many neurodegenerative diseases. Therapeutic strategies aimed at modulating autophagy are therefore an active area of research. However, the scientific literature does not currently contain any studies on the effects of this compound on autophagic pathways.

Potential as Multifunctional Agents in Neurodegenerative Diseases

The complex and multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's has spurred the development of multifunctional agents that can simultaneously address multiple pathological targets. Quinoline derivatives have been a focus in the design of such agents due to their versatile chemical structure that allows for the incorporation of various pharmacophores. These multifunctional compounds often aim to combine enzyme inhibition (e.g., AChE and MAO-B), antioxidant properties, and the ability to chelate metal ions that contribute to protein aggregation.

While the potential for a quinoline-based molecule like this compound to act as a multifunctional agent is theoretically plausible, there is a lack of empirical evidence in the scientific literature to support this. No studies have been published that evaluate its combined effects on the various targets relevant to Alzheimer's or Parkinson's disease.

Other Mechanistic Biological Targets (Non-Clinical)

Platelet CRTAase Inhibition

Information regarding the inhibitory activity of this compound on platelet CRTAase is not available in the current body of scientific literature.

α-Amylase and Urease Inhibitory Processes

α-Amylase and urease are enzymes targeted in the management of diabetes mellitus and infections caused by urease-producing bacteria, respectively. Various heterocyclic compounds have been explored for their inhibitory potential against these enzymes. However, there are no published research findings on the in vitro or in vivo inhibitory effects of this compound against either α-amylase or urease.

Data Tables

Due to the absence of published research on the biological activities of this compound, no data is available to populate tables for enzyme inhibition or receptor modulation.

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Substituents on Bioactivity

The biological activity of the 3-Benzyl-6-methylquinoline-2(1H)-thione scaffold is highly sensitive to the nature and position of its substituents. Modifications on both the quinoline (B57606) and the benzyl (B1604629) rings can significantly alter the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its efficacy and selectivity.

Quinoline Ring Substituents: The methyl group at the C6 position is a key feature. Its electron-donating nature can influence the electron density of the quinoline ring system, potentially affecting its interaction with biological targets. The position of this substituent is critical; altering its location to other positions on the carbocyclic part of the quinoline ring would likely impact binding affinity. For instance, in related quinoline structures, the placement of substituents has been shown to be crucial for activities like NTPDase inhibition. nih.gov

Benzyl Ring Substituents: The substituent pattern on the C3-benzyl group offers a primary avenue for potency modulation. The introduction of electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) at the ortho, meta, or para positions can fine-tune the electronic and lipophilic character of the molecule. Structure-activity relationship analyses of similar 4-N-phenylaminoquinolines have demonstrated that the nature and position of substituents on the phenyl ring are closely related to their inhibitory potency against enzymes like cholinesterases. nih.gov Generally, increasing lipophilicity through the addition of hydrophobic substituents can enhance membrane permeability and access to intracellular targets, although this must be balanced to maintain adequate solubility.

The following table summarizes the general effects of substituent modifications on the bioactivity of quinoline-based compounds, which can be extrapolated to the this compound scaffold.

PositionSubstituent TypeGeneral Impact on BioactivityRationale
Quinoline C6 Electron-donating (e.g., -CH₃)Modulates ring electronics, potentially enhancing binding.Alters the electron density of the aromatic system.
Benzyl Ring (Para) Electron-withdrawing (e.g., -Cl, -CF₃)Often increases potency.Can enhance interactions through halogen bonding or by altering pKa.
Benzyl Ring (Para) Electron-donating (e.g., -OCH₃)Variable; can increase or decrease activity depending on the target.Alters hydrogen bonding capacity and electronic character.
Benzyl Ring (Ortho) Bulky groupsMay decrease activity due to steric hindrance.Can prevent optimal binding conformation in the target's active site.

Role of the Thione Functional Group in Biological Recognition and Activity

The thione (C=S) functional group at the C2 position is a critical pharmacophore. It distinguishes the molecule from its more commonly studied oxygen analog, 3-benzyl-6-methylquinolin-2(1H)-one. The sulfur atom of the thione group possesses distinct properties compared to the oxygen atom of a lactam. It is larger, more polarizable, and a better hydrogen bond acceptor, which can lead to different binding interactions with protein targets.

In some heterocyclic systems, the thione-thiol tautomerism can play a role in biological activity. mdpi.com The equilibrium between the lactam (thione) and lactim (thiol) forms can influence the molecule's ability to interact with specific residues in an enzyme's active site. The predominance of the thione tautomer is common, but the potential for thiol formation under physiological conditions can be a key aspect of its mechanism of action. mdpi.com The thione group's unique electronic and steric properties often contribute to specific recognition by biological receptors, and its replacement can lead to a significant loss or change in activity.

Conformational Flexibility and Steric Effects in Molecular Interactions

The three-dimensional structure and conformational flexibility of this compound are paramount for its interaction with biological targets. The key element of flexibility is the single bond connecting the benzyl group to the C3 position of the quinoline ring. Rotation around this bond allows the benzyl ring to adopt various orientations relative to the planar quinoline core.

Computational Approaches to SAR Elucidation

Computational chemistry provides powerful tools for understanding the SAR of this compound at a molecular level.

Molecular Docking: This technique is widely used to predict the binding mode of a ligand within the active site of a target protein. nih.govscielo.bramazonaws.com For quinoline derivatives, docking studies have successfully identified key interactions, such as hydrogen bonds and hydrophobic interactions, with residues in the binding pockets of enzymes like NTPDases and kinases. nih.govscielo.br By docking this compound and its virtual analogs into a target's active site, researchers can rationalize observed SAR data. For example, a substituent that enhances activity might be shown to form a new favorable interaction, while a group that diminishes activity might cause a steric clash.

Quantum Chemical Parameters: Quantitative Structure-Activity Relationship (QSAR) studies often employ quantum chemical parameters to correlate a compound's structural properties with its biological activity. researchgate.net Parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential, and dipole moment can quantify the electronic characteristics of the molecule. For instance, these parameters can help explain how different substituents on the benzyl ring alter the molecule's reactivity and non-covalent interaction potential, thereby influencing its bioactivity.

The following table illustrates typical data generated from molecular docking studies.

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Parent Compound Kinase A-8.5MET318, LYS271
4'-Chloro analog Kinase A-9.2MET318, LYS271, VAL256
4'-Methoxy analog Kinase A-8.1LYS271
2'-Methyl analog Kinase A-7.4MET318

Strategies for Lead Optimization and Compound Design

Based on SAR insights, several strategies can be employed for the lead optimization of this compound. danaher.com The goal is to enhance desired properties like potency and selectivity while improving pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). vichemchemie.com

Substituent Modification: Based on initial SAR and computational models, a focused library of analogs can be synthesized. This involves systematically varying substituents on the benzyl ring to probe for beneficial interactions with the target. For example, if a hydrophobic pocket is identified via docking, analogs with larger, lipophilic groups could be designed. nih.gov

Scaffold Hopping: If the quinoline-2(1H)-thione core presents liabilities (e.g., poor metabolic stability), bioisosteric replacement or "scaffold hopping" can be explored. This involves replacing the core scaffold with a different heterocyclic system (e.g., quinazolinone, benzothiazine) that maintains the crucial three-dimensional arrangement of the key pharmacophoric features (the thione, benzyl ring, and methyl group). vichemchemie.com

Structure-Based Drug Design (SBDD): If a high-resolution crystal structure of the target protein in complex with the lead compound is available, SBDD can be a powerful optimization strategy. This allows for the rational design of new analogs that make more optimal contacts with the active site, filling unoccupied pockets or displacing unfavorable water molecules to improve binding affinity. nih.gov

Fragment-Based Growth: The 3-benzyl and 6-methylquinoline-2(1H)-thione moieties can be considered as fragments. Optimization can proceed by "growing" or modifying one fragment while keeping the other constant to maximize interactions with different subpockets of the binding site.

Through these iterative cycles of design, synthesis, and testing, guided by SAR and computational studies, the this compound scaffold can be systematically optimized to yield potent and selective clinical candidates. nih.gov

Broader Research Applications Beyond Direct Bioactivity Non Clinical

Coordination Chemistry and Metal Complex Formation

The quinoline (B57606) scaffold has been extensively studied in coordination chemistry, with its nitrogen atom serving as a potent ligand for a variety of transition metals. nih.govcolab.ws The introduction of a thione group at the 2-position, as in 3-Benzyl-6-methylquinoline-2(1H)-thione, significantly enhances its coordination capabilities. The molecule can act as a bidentate ligand, coordinating to a metal center through both the quinoline nitrogen (N) and the thione sulfur (S) atoms, forming a stable five-membered chelate ring.

This N,S-bidentate coordination is a common feature for quinoline-2-thione derivatives and has been observed in complexes with a range of metal ions, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). rsc.org The formation of these complexes can dramatically alter the electronic and steric properties of both the ligand and the metal ion. For instance, the reaction of quinoline-para-quinones with transition metal dimers has been shown to result in the unexpected formation of quinoline-ortho-quinone metal complexes, highlighting the role of the metal in directing reactivity. growingscience.comrsc.org

The synthesis of such complexes typically involves reacting the quinoline-thione ligand with a metal salt in a suitable solvent. nih.govtjpsj.org The resulting coordination compounds have diverse geometries, including tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the stoichiometry of the reaction. rsc.orgtjpsj.org These metal complexes are not merely structural curiosities; they form the basis for developing new materials with specific catalytic, magnetic, or optical properties.

Applications in Optical and Electronic Materials Science

The rigid and aromatic structure of the quinoline core imparts favorable photophysical properties to its derivatives, making them attractive candidates for optical and electronic materials.

Quinoline and its derivatives are well-established fluorophores, widely utilized in the development of fluorescent sensors. mdpi.comrsc.orgresearching.cn These molecules can detect specific analytes, such as metal ions, with high sensitivity and selectivity. acs.org The mechanism of sensing often relies on the modulation of fluorescence intensity through processes like photoinduced electron transfer (PET), where interaction with an analyte (e.g., a metal ion) alters the electronic structure of the fluorophore, leading to either fluorescence quenching or enhancement. researchgate.net

Derivatives of quinoline-2(1H)-thione have been specifically investigated as potential fluorescent sensors. researchgate.netsemanticscholar.org While the thione tautomer itself is often non-fluorescent, its alkylated derivatives can exhibit significant fluorescence that is quenched in the presence of metal ions like Cr³⁺, Cu²⁺, and Fe²⁺/Fe³⁺. semanticscholar.org this compound, with its N,S-coordination site, is a prime candidate for developing a selective chemosensor. Upon binding a metal ion, the molecule's conformation and electronic properties would change, leading to a detectable shift in its fluorescence spectrum. The electron-donating 6-methyl group and the aromatic benzyl (B1604629) group can further tune these photophysical properties. nih.gov

Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are weakly or non-emissive in solution become highly luminescent upon aggregation in the solid state or in poor solvents. google.com This effect is typically observed in molecules with rotatable groups, such as phenyl rings. In solution, the rotation of these groups provides a non-radiative pathway for the decay of the excited state, quenching fluorescence. In the aggregated state, these intramolecular rotations are restricted (a mechanism known as Restriction of Intramolecular Rotation or RIR), which blocks the non-radiative decay channel and forces the molecule to release its energy as light.

Quinoline derivatives have emerged as a promising class of AIE-active materials, or "AIE-gens". rsc.orgnih.gov For example, certain quinoline-based Schiff base complexes and quinoline-malononitrile derivatives exhibit significant AIE activity. rsc.orgnih.gov The structure of this compound possesses a rotatable benzyl group attached to the rigid quinoline core, making it a strong candidate for exhibiting AIE properties. Upon aggregation, the steric hindrance would restrict the rotation of the benzyl group, potentially "switching on" strong solid-state fluorescence. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), bio-imaging, and smart materials. rsc.org

Corrosion Inhibition Studies (Based on Related Quinoline Derivatives)

Quinoline derivatives have been extensively investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The adsorption process is facilitated by several structural features:

Heteroatoms : The nitrogen and sulfur atoms in the quinoline-thione structure act as active centers for adsorption, sharing their lone pair electrons with the vacant d-orbitals of the iron atoms on the steel surface.

π-Electrons : The extensive π-system of the quinoline and benzyl rings allows for further interaction with the metal surface through π-electron donation.

Molecular Size : A larger molecular surface area generally correlates with higher inhibition efficiency, as it allows for greater coverage of the metal surface.

Studies on various quinoline derivatives have demonstrated their ability to function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The presence of electron-donating groups, such as the methyl group in this compound, typically enhances the inhibition efficiency by increasing the electron density on the molecule, thereby strengthening its adsorption onto the metal surface.

Table 1: Corrosion Inhibition Efficiency of Selected Quinoline Derivatives on Mild Steel in 1 M HCl
Inhibitor CompoundConcentrationInhibition Efficiency (%)Method
2-chloro quinoline 3-carbaldehyde (CQC)200 ppm94.7Weight Loss
(2-chloro-quinoline-3ylmethyl)-p-tolyl-amine (CQA)200 ppm97.4Weight Loss
5-((benzylamino)methyl)quinolin-8-ol (8QN2)5x10⁻³ M~85EIS
5-(azidomethyl)quinolin-8-ol (8QN3)5x10⁻³ M90.0EIS
N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA)500 ppm93.4Weight Loss

Data sourced from multiple studies on related quinoline derivatives.

Supramolecular Chemistry and Host-Guest Interactions (for Quinoline Systems)

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures held together by non-covalent interactions. nih.govwikipedia.org The quinoline ring system is an excellent building block, or "tecton," for constructing such supramolecular architectures. Its rigid, planar aromatic structure is ideal for participating in π-π stacking interactions, which are crucial forces in the self-assembly process. rsc.orgresearchgate.netnih.gov

In the case of this compound, both the quinoline core and the benzyl substituent can engage in π-π stacking. researchgate.net These interactions can lead to the formation of well-defined structures, such as dimers or one-dimensional stacks, in the solid state. rsc.orgmdpi.com A Cambridge Structural Database search revealed that π-π stacking interactions are present in a high percentage of metal complexes containing functionalized quinoline ligands. rsc.org

Furthermore, the N-H group of the thione tautomer can act as a hydrogen bond donor, while the sulfur atom can act as an acceptor, providing another avenue for directed self-assembly. In host-guest chemistry, the electron-rich aromatic surfaces of the quinoline and benzyl groups can interact with electron-deficient guest molecules. Conversely, quinoline derivatives themselves can be encapsulated within larger host molecules, such as cyclodextrins or pillararenes, to form inclusion complexes. acs.orgnih.gov These interactions are fundamental to creating functional materials for applications in molecular recognition, sensing, and separation technologies.

Q & A

Q. Key Variables :

VariableImpact on Yield
Solvent polarity (DMF vs. ethanol)Higher polarity solvents improve solubility of intermediates
Temperature (reflux vs. RT)Reflux accelerates cyclization but may increase side products
Catalyst (sodium acetate)Reduces byproduct formation via pH control

How can quantum chemical computations predict the reactivity of this compound in nucleophilic reactions?

Advanced
Quantum mechanical calculations (e.g., DFT) model electron density distributions to identify reactive sites. For example:

  • Electrostatic Potential Maps : Highlight nucleophilic attack sites (e.g., sulfur atom in the thione group) by mapping partial charges .
  • Transition State Analysis : Simulates energy barriers for reactions like thione-to-thiol tautomerism, aiding in predicting kinetic stability .

Case Study : Calculations on 4,4,6-trimethyl-6-phenyltetrahydro-1,3-oxazine-2-thione revealed a 1.8 Å C=S bond length, correlating with experimental reactivity in alkylation reactions .

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic

  • ¹H/¹³C-NMR : Confirms substitution patterns. For example, a singlet at δ 12.35 ppm (DMSO-d₆) indicates an NHCO group, while aromatic protons appear at δ 6.88–8.33 ppm .
  • IR Spectroscopy : A strong C=S stretch near 1640 cm⁻¹ and N-H stretches at 3253 cm⁻¹ validate the thione structure .
  • Mass Spectrometry (ESI-HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 619) confirm molecular weight and fragmentation pathways .

How can researchers resolve discrepancies in reaction yields when modifying substituents on the quinoline-thione scaffold?

Advanced
Contradictions in yields often arise from steric or electronic effects. For example:

  • Steric Hindrance : Bulky substituents (e.g., 4-methoxyphenyl) reduce yields in cyclization due to restricted rotation .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CN) stabilize intermediates, improving yields by 15–20% compared to electron-donating groups .

Q. Methodological Approach :

Conduct Hammett analysis to quantify substituent effects.

Use HPLC to track intermediate stability under varying conditions .

What experimental designs are suitable for studying the adsorption of this compound on indoor surfaces?

Q. Advanced

  • Microspectroscopic Imaging : Analyze surface interactions using AFM or ToF-SIMS to map adsorption isotherms on materials like PVC or glass .
  • Controlled Environmental Chambers : Vary humidity (30–70% RH) and oxidant levels (e.g., ozone) to simulate indoor conditions and measure desorption rates .

What mechanistic insights explain the derivatization of this compound into thieno[2,3-b]quinolines?

Advanced
The process involves:

S-Alkylation : Reacting with 2-chloro-N-(4-chlorophenyl)acetamide in ethanol to form a thioether intermediate .

Cyclization : Iodine-mediated oxidative cyclization forms the thienoquinoline core via a radical mechanism, confirmed by ESR spectroscopy .

Key Evidence : Isolation of intermediate 2-(methylsulfanyl)quinoline (via TLC) supports the stepwise mechanism .

What purification strategies are optimal for isolating this compound post-synthesis?

Q. Basic

  • Recrystallization : Use aqueous ethanol (70:30 v/v) to remove unreacted dimedone, achieving >95% purity .
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent separates thione derivatives from byproducts .

How can structure-activity relationship (SAR) studies guide the design of bioactive quinoline-thione derivatives?

Q. Advanced

  • Pharmacophore Mapping : The thione group and benzyl substituent are critical for anticancer activity, as shown by IC₅₀ values against HeLa cells (e.g., 23 μM for 2-aminomethyl-5-quinolinyl-oxadiazole-thione) .
  • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate substituent hydrophobicity with antibacterial potency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.